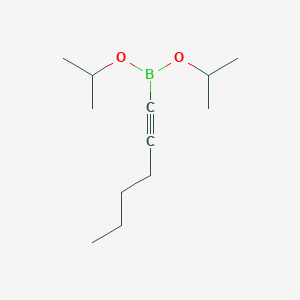
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-hexynylboronic acid with isopropyl alcohol under dehydrating conditions. The reaction can be catalyzed by an acid or base to facilitate the esterification process. The general reaction scheme is as follows:
1-Hexynylboronic acid+Isopropyl alcohol→Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester+Water
Industrial Production Methods: Industrial production of boronic esters often involves the use of borate esters as intermediates. These borate esters are reacted with alcohols to form the desired boronic esters. The process is typically carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Boronic esters can undergo oxidation to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boronic esters to boranes or other reduced boron species.
Substitution: Boronic esters can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted boronic esters.
Applications De Recherche Scientifique
Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.
Mécanisme D'action
The mechanism of action of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps in this mechanism include transmetallation, oxidative addition, and reductive elimination.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in the synthesis of vinyl-containing compounds.
Uniqueness: Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound can participate in a wider range of reactions compared to simpler boronic acids, making it a valuable tool in the synthesis of complex molecules.
Propriétés
Numéro CAS |
121021-21-4 |
|---|---|
Formule moléculaire |
C12H23BO2 |
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
hex-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H23BO2/c1-6-7-8-9-10-13(14-11(2)3)15-12(4)5/h11-12H,6-8H2,1-5H3 |
Clé InChI |
XCIFBLKIMXIDIL-UHFFFAOYSA-N |
SMILES canonique |
B(C#CCCCC)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
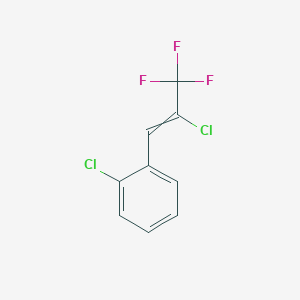
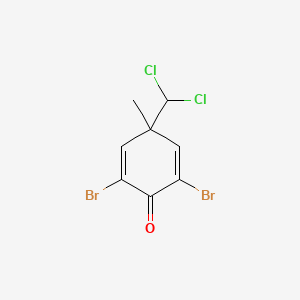
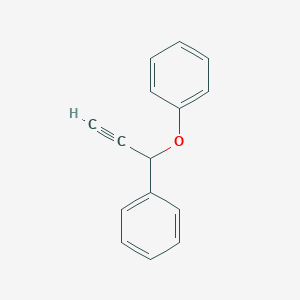
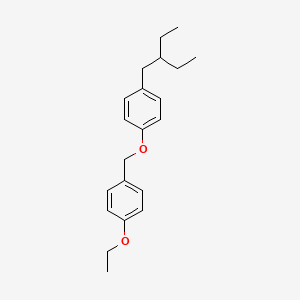
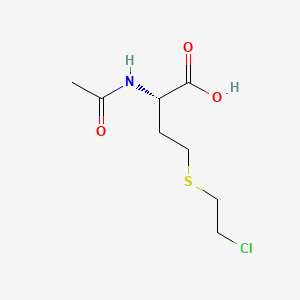
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
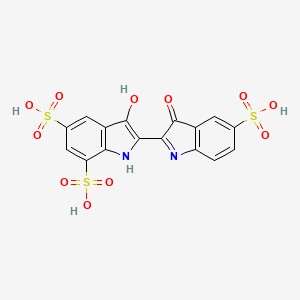
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
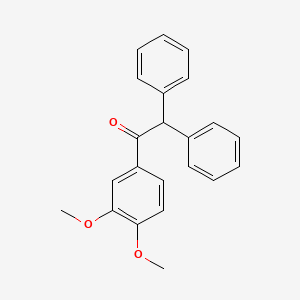

![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
